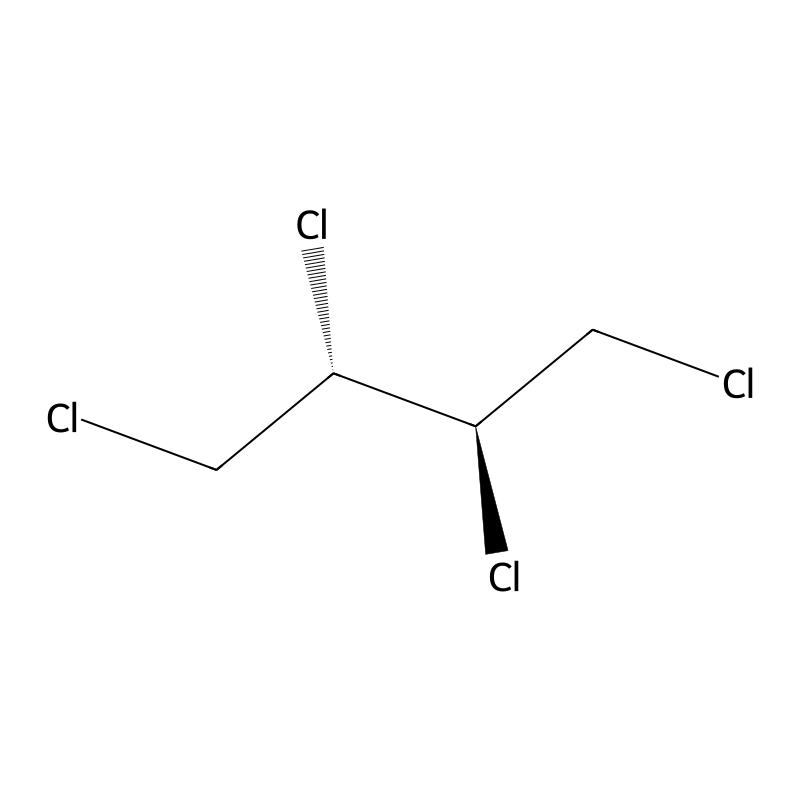

(R*,S*)-1,2,3,4-Tetrachlorobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R*,S*)-1,2,3,4-Tetrachlorobutane is a synthetic organic compound characterized by the molecular formula C₄H₆Cl₄. It belongs to the class of chloroalkanes and is specifically a butane derivative with four chlorine atoms substituted at the first, second, third, and fourth positions. The compound has been studied for its physical and chemical properties, including its role as a human metabolite and its potential environmental impact due to its chlorinated nature .

- Nucleophilic substitution reactions: Chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Elimination reactions: Under certain conditions, the compound may lose hydrogen chloride to form alkenes.

- Reductive dechlorination: This process can occur in the presence of reducing agents, leading to the formation of less chlorinated derivatives .

Several synthetic routes have been developed for producing (R*,S*)-1,2,3,4-Tetrachlorobutane:

- Direct chlorination of butane: This method involves the reaction of butane with chlorine gas under UV light or heat to achieve chlorination at multiple sites.

- Halogen exchange reactions: Using other chlorinated compounds as starting materials can facilitate the introduction of additional chlorine atoms.

- Multi-step synthesis: This approach may involve intermediate compounds that are chlorinated sequentially to achieve the desired product .

(R*,S*)-1,2,3,4-Tetrachlorobutane has several applications in various fields:

- Chemical intermediates: It serves as a precursor for synthesizing other organic compounds.

- Research purposes: The compound is used in laboratory studies to investigate the effects of chlorinated hydrocarbons on biological systems.

- Environmental studies: Due to its potential persistence in the environment and effects on human health, it is studied in toxicology and environmental chemistry contexts .

Interaction studies involving (R*,S*)-1,2,3,4-Tetrachlorobutane focus on its behavior in biological systems and its interaction with various biomolecules. These studies often assess:

- Metabolism pathways: Understanding how this compound is metabolized in living organisms can provide insights into its toxicity and environmental fate.

- Binding affinity: Investigating how (R*,S*)-1,2,3,4-Tetrachlorobutane interacts with enzymes or receptors can help elucidate its biological effects .

Several compounds share structural similarities with (R*,S*)-1,2,3,4-Tetrachlorobutane. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Dichlorobutane | C₄H₈Cl₂ | Fewer chlorine substituents; less toxic |

| 1-Chloro-2-methylpropane | C₄H₉Cl | Branched structure; different reactivity profile |

| 1-Bromo-2-chloropropane | C₄H₈BrCl | Contains bromine; different environmental impact |

| 1,2-Dibromobutane | C₄H₈Br₂ | Similar structure but with bromine substituents |

(R*,S*)-1,2,3,4-Tetrachlorobutane is unique due to its complete substitution at all four positions with chlorine atoms. This extensive chlorination significantly influences its chemical behavior and biological activity compared to these similar compounds .

The classical approach to synthesizing tetrachlorobutane derivatives involves the systematic chlorination of butane and its substituted analogs through well-established radical and ionic mechanisms. The fundamental chlorination of simple alkanes such as butane proceeds through a radical chain mechanism involving initiation, propagation, and termination steps [1] [2]. The initiation step requires the homolytic cleavage of molecular chlorine to generate chlorine radicals, typically achieved through ultraviolet irradiation or elevated temperatures. The process begins with the formation of chlorine radicals according to the equation: Cl₂ → 2Cl- [3].

During the propagation phase, the chlorine radical abstracts a hydrogen atom from the butane substrate, creating an alkyl radical and hydrogen chloride. This alkyl radical subsequently reacts with another chlorine molecule to form the chlorinated product while regenerating a chlorine radical to continue the chain reaction [1]. The relative reactivity of different hydrogen atoms in butane follows a well-established order: tertiary > secondary > primary, with rate ratios of approximately 5:3.5:1 [1] [2]. This selectivity pattern arises from the stability of the intermediate carbon radicals, which correlates inversely with the bond dissociation energies of the corresponding carbon-hydrogen bonds.

The classical chlorination of butane typically yields a complex mixture of products, including monochlorobutanes, dichlorobutanes, trichlorobutanes, and ultimately tetrachlorobutanes [4] [1]. The distribution of these products depends critically on reaction conditions, including temperature, chlorine concentration, reaction time, and the presence of inhibitors or promoters [5]. For butane chlorination specifically, the formation of 1-chlorobutane and 2-chlorobutane occurs in a ratio of approximately 30:70, reflecting the statistical and thermodynamic factors governing hydrogen abstraction [1] [2]. Continued chlorination leads to the formation of multiple dichlorobutane isomers, including 1,4-dichlorobutane, 1,3-dichlorobutane, and 1,2-dichlorobutane, each with distinct boiling points of 162°C, 134°C, and 124°C, respectively [4].

Industrial implementations of classical chlorination pathways often employ gas phase reactions at temperatures ranging from 400°C to 600°C [6]. However, these high-temperature conditions promote undesirable side reactions, including carbon-carbon bond formation and the generation of unsaturated chlorocarbons such as vinylidene chloride and dichloroethylenes [6]. The formation of these by-products necessitates extensive purification processes and reduces overall process efficiency. Additionally, high-temperature chlorination can lead to equipment fouling due to tar and carbon formation, presenting significant operational challenges [6].

The selectivity challenges inherent in classical butane chlorination have led to the development of alternative starting materials that provide more direct access to tetrachlorobutane products. The most successful approach involves the chlorination of partially chlorinated butene derivatives, particularly trans-1,4-dichloro-2-butene, which serves as a more selective precursor to meso-1,2,3,4-tetrachlorobutane [7] [8]. This strategy exploits the pre-existing chlorine substituents to direct subsequent chlorination events and minimize the formation of multiple isomeric products.

The chlorination of trans-1,4-dichloro-2-butene represents a significant advancement over direct butane chlorination, achieving yields of 85-95% for the desired tetrachlorobutane product [8]. The reaction proceeds under milder conditions, typically at temperatures between 0°C and 120°C, with optimal results obtained at 70-75°C [8]. The process requires careful control of the chlorine feed rate, with optimal conditions achieved when chlorine is introduced at 0.01 to 2.0 mole percent per minute based on the initial dichlorobutene concentration [7]. This controlled addition prevents localized chlorine excesses that can lead to overchlorination and the formation of pentachlorobutane side products.

Stereoselective Synthesis Strategies

The stereoselective synthesis of (R,S)-1,2,3,4-tetrachlorobutane requires sophisticated control mechanisms to favor the formation of the meso-isomer over the corresponding dl-racemate. This stereochemical control is crucial for applications requiring specific geometric arrangements of the chlorine substituents, particularly in the production of 2,3-dichloro-1,3-butadiene, where the meso-isomer provides superior yields and fewer impurities upon dehydrochlorination [8].

Radical Telomerization Approaches

Radical telomerization represents an important mechanistic pathway for achieving stereoselective chlorination through the controlled addition of chlorine across double bonds in suitable precursor molecules. This approach differs fundamentally from simple radical substitution in that it involves the sequential addition of chlorine units to unsaturated substrates, allowing for more precise control over the final stereochemical outcome [3].

The telomerization process typically begins with the generation of chlorine radicals through photochemical or thermal initiation. These radicals add across the double bond of the substrate molecule, creating a new carbon-centered radical that can undergo further reaction with molecular chlorine [3]. The stereochemical outcome depends on the relative rates of different addition pathways and the thermodynamic stability of the resulting intermediate radicals.

For tetrachlorobutane synthesis, radical telomerization approaches have been successfully applied to 1,3-butadiene derivatives, where the controlled addition of chlorine can be directed to specific positions through careful selection of reaction conditions [9]. The process requires precise temperature control, typically maintained between 25°C and 80°C, to balance reaction rates with stereoselectivity [9]. Lower temperatures generally favor higher selectivity but may result in incomplete conversion, while elevated temperatures can lead to loss of stereochemical control through increased radical mobility and side reactions.

The success of radical telomerization in tetrachlorobutane synthesis depends critically on the choice of initiating system and the presence of appropriate directing groups or stabilizing elements. Photoinitiators such as benzoyl peroxide or azobisisobutyronitrile can provide controlled radical generation rates, while the addition of radical traps or inhibitors can fine-tune the selectivity of the process [5]. The reaction medium also plays a crucial role, with polar solvents generally favoring ionic pathways while non-polar media promote radical mechanisms.

Ionic Addition Mechanisms

Ionic addition mechanisms provide an alternative pathway for stereoselective tetrachlorobutane synthesis, particularly when applied to appropriately activated substrates containing electron-rich double bonds or other nucleophilic sites [10]. These mechanisms typically involve the heterolytic cleavage of molecular chlorine to generate electrophilic chlorine species that can attack nucleophilic centers in the substrate molecule.

The ionic addition of chlorine to alkenes proceeds through a well-defined mechanism involving initial polarization of the chlorine molecule by the electron-rich double bond, followed by heterolytic fission to generate Cl⁺ and Cl⁻ ions [10]. The electrophilic Cl⁺ species attacks the double bond to form a chloronium ion intermediate, which is subsequently attacked by the nucleophilic Cl⁻ ion to yield the final addition product [10]. This mechanism provides opportunities for stereochemical control through the selective stabilization of specific intermediate conformations.

For tetrachlorobutane synthesis, ionic addition mechanisms have been successfully employed in the reaction of chlorine with 1,4-dichloro-2-butene substrates [8]. The presence of the existing chlorine substituents influences the electronic properties of the double bond, directing the subsequent chlorine addition to favor specific stereochemical outcomes. The reaction conditions for ionic addition typically require moderate temperatures (50-100°C) and the presence of Lewis acids or other electrophilic catalysts to promote chlorine activation [8].

The stereoselectivity of ionic addition processes can be enhanced through the use of chiral auxiliaries or asymmetric catalysts, although such approaches have found limited application in tetrachlorobutane synthesis due to the symmetric nature of the target molecule [11]. More commonly, selectivity is achieved through substrate control, where the existing substitution pattern in the starting material dictates the stereochemical course of the addition reaction.

Solvent effects play a particularly important role in ionic addition mechanisms, with polar protic solvents generally favoring the formation and stabilization of ionic intermediates [10]. However, for tetrachlorobutane synthesis, the use of polar solvents must be balanced against the potential for competing solvolysis reactions that can reduce overall yields. Non-polar solvents such as carbon tetrachloride or chloroform provide good reaction media while minimizing unwanted side reactions [8].

Industrial Process Optimization

The industrial production of (R,S)-1,2,3,4-tetrachlorobutane requires careful optimization of reaction conditions, catalyst systems, and process parameters to achieve economically viable yields while maintaining product quality and minimizing environmental impact. Industrial processes must also address challenges related to heat management, product separation, and waste minimization that are less critical in laboratory-scale syntheses.

Catalytic Systems in Liquid Phase Chlorination

The development of effective catalytic systems for liquid phase chlorination represents a crucial advancement in the industrial production of tetrachlorobutane derivatives. Unlike gas phase processes that rely primarily on thermal activation, liquid phase chlorination can benefit from homogeneous and heterogeneous catalysts that provide enhanced reaction rates and improved selectivity under milder conditions [12] [6].

Quaternary ammonium chlorides have emerged as particularly effective catalysts for liquid phase tetrachlorobutane synthesis, typically employed at loadings of 0.3-0.7% by weight of the reaction mixture . These catalysts function by facilitating the activation of molecular chlorine and promoting its interaction with the organic substrate through phase transfer effects. The mechanism involves the formation of chlorine-ammonium complexes that exhibit enhanced electrophilicity compared to free molecular chlorine . Representative quaternary ammonium catalysts include tetrabutylammonium chloride, benzyltriethylammonium chloride, and methyltrioctylammonium chloride, each offering different solubility and reactivity characteristics.

Phosphonium-based catalytic systems provide another important class of promoters for liquid phase chlorination, offering superior thermal stability compared to ammonium analogs . Triphenylphosphonium chloride and tributylphosphonium chloride have been successfully employed at loadings of 0.4-0.8% by weight, providing excellent stereoselectivity for meso-tetrachlorobutane formation . The enhanced selectivity arises from the ability of phosphonium ions to form stable complexes with chlorine that exhibit reduced reactivity toward secondary chlorination events.

Sulfonium chlorides represent a third category of effective catalysts, typically used at lower loadings of 0.2-0.6% due to their high activity . These catalysts offer particular advantages in terms of product separation, as they can be readily removed from the reaction mixture through aqueous extraction. However, their higher cost compared to ammonium or phosphonium analogs limits their application to specialized processes where superior selectivity justifies the additional expense.

The most economically attractive catalytic approach involves the use of oxygen as a radical inhibitor, which significantly enhances the selectivity of liquid phase chlorination while requiring minimal additional equipment or processing steps [8]. Oxygen functions by scavenging radical intermediates that would otherwise lead to non-selective chlorination pathways, thereby promoting the desired ionic addition mechanisms [8]. The optimal oxygen partial pressure ranges from 1 to 150 mmHg, with higher concentrations providing enhanced selectivity at the cost of slightly reduced reaction rates [8].

Iron-based catalytic systems have also been investigated for tetrachlorobutane synthesis, although their industrial application has been limited by issues related to catalyst recovery and product purification [5]. These systems typically involve the use of iron chloride or iron oxide catalysts at loadings of 0.1-0.3% by weight, providing moderate activity enhancement under specific conditions [5]. The primary advantage of iron catalysts lies in their low cost and ready availability, but their tendency to promote side reactions and their difficulty of separation from the product mixture limit their practical utility.

Solvent Effects on Isomeric Distribution

The choice of solvent system represents one of the most critical factors influencing the isomeric distribution in tetrachlorobutane synthesis, with significant impacts on both the meso/dl-racemate ratio and the overall process economics [14] [8]. Industrial processes must balance solvent effects on reaction selectivity against considerations of cost, environmental impact, and process safety.

Carbon tetrachloride has established itself as the preferred solvent for industrial tetrachlorobutane production, providing meso-isomer yields of 75-85% with overall conversions of 90-95% [8]. The effectiveness of carbon tetrachloride arises from its chemical inertness toward chlorination conditions, its excellent solubility for both reactants and products, and its appropriate physical properties for heat and mass transfer [8]. The high boiling point of carbon tetrachloride (76.7°C) allows for effective temperature control during the exothermic chlorination reaction, while its density (1.59 g/cm³) facilitates efficient mixing and product separation [14].

The mechanism by which carbon tetrachloride enhances stereoselectivity involves its ability to stabilize ionic intermediates while suppressing radical pathways that lead to non-selective chlorination [14]. The high dielectric constant of carbon tetrachloride (2.24) provides sufficient polarity to solvate chlorine-containing ionic species without promoting competing solvolysis reactions [14]. Additionally, the presence of multiple chlorine atoms in the solvent molecule creates a chemical environment that favors the formation of chlorinated products with similar substitution patterns.

Chloroform represents an alternative solvent option that provides good selectivity (70-80% meso-isomer) with overall conversions of 85-90% [14]. The slightly lower performance compared to carbon tetrachloride arises from the presence of a hydrogen atom that can participate in radical reactions under forcing conditions [14]. However, chloroform offers advantages in terms of lower cost and reduced environmental concerns compared to carbon tetrachloride, making it attractive for certain applications [15].

1,2-Dichloroethane provides moderate selectivity (65-75% meso-isomer) with conversions of 80-85%, representing a compromise between performance and environmental considerations [14]. This solvent has gained increased attention due to regulatory pressures on carbon tetrachloride use, despite its somewhat inferior selectivity profile [14]. The lower selectivity arises from the presence of readily abstractable hydrogen atoms that can initiate competitive radical pathways.

Non-polar hydrocarbon solvents such as hexane and benzene generally provide lower selectivity (60-75% meso-isomer) due to their inability to stabilize ionic intermediates effectively [14]. However, these solvents offer significant cost advantages and reduced environmental impact, making them attractive options for applications where moderate selectivity is acceptable [14]. The use of aromatic solvents such as benzene requires careful consideration of safety and environmental factors, limiting their application in modern industrial processes.

Neat reaction conditions, conducted without added solvent, typically yield 55-65% meso-isomer with overall conversions of 70-75% [14]. While this approach eliminates solvent-related costs and environmental concerns, the reduced selectivity and conversion often make it economically unattractive for large-scale production [14]. However, neat conditions may be appropriate for specialized applications where solvent recovery and purification costs are prohibitive.

The temperature dependence of solvent effects requires careful consideration in industrial process design. Higher temperatures generally reduce solvent selectivity effects by increasing the importance of kinetic factors over thermodynamic control [16]. Optimal operating temperatures typically range from 60°C to 80°C, representing a balance between reaction rate and stereoselectivity [16]. Process control systems must maintain tight temperature control (±2°C) to ensure consistent product quality and yield.

Configurational versus Conformational Isomerism

The stereochemical behavior of (R,S)-1,2,3,4-tetrachlorobutane demonstrates fundamental principles of molecular isomerism that distinguish between configurational and conformational arrangements [1]. Configurational isomerism refers to stereoisomeric differences that cannot be interconverted through rotation about single bonds, while conformational isomerism involves spatial arrangements that are readily interconvertible at ambient temperatures through bond rotation [2] [3].

In 1,2,3,4-tetrachlorobutane systems, two distinct chiral centers at carbon positions 2 and 3 create the potential for four stereoisomeric configurations [5]. The configurational assignments follow the Cahn-Ingold-Prelog priority rules, where the (R,S) designation indicates the relative stereochemistry at these centers [6]. Unlike conformational changes that occur through facile rotation about the carbon-carbon single bonds, configurational interconversion requires bond-breaking and bond-forming processes that constitute chemical reactions rather than physical rearrangements [1].

Table 1: Stereoisomers of 1,2,3,4-Tetrachlorobutane

| Stereoisomer | Configuration | Stereochemical Type | Chiral Centers | Optical Activity | Melting Point (°C) | Physical State at RT | Symmetry | CAS Number |

|---|---|---|---|---|---|---|---|---|

| Meso-(R,S)-1,2,3,4-tetrachlorobutane | (2R,3S) | Meso compound | 2 | Optically inactive | 73 | Solid | Internal plane of symmetry | 28507-96-2 |

| dl-1,2,3,4-tetrachlorobutane | Racemic mixture | Racemic mixture of enantiomers | 2 | Optically inactive | 0 | Liquid | No symmetry | 3405-32-1 |

| (R,R)-1,2,3,4-tetrachlorobutane | (2R,3R) | Enantiomer | 2 | Optically active | Not specified | Not specified | No symmetry | Not specified |

| (S,S)-1,2,3,4-tetrachlorobutane | (2S,3S) | Enantiomer | 2 | Optically active | Not specified | Not specified | No symmetry | Not specified |

The conformational landscape of 1,2,3,4-tetrachlorobutane involves rotation about the central carbon-carbon bond connecting the two chlorinated centers [2]. These rotational movements generate multiple conformational states that can be characterized by their torsion angles and relative energies. The staggered conformations represent energy minima where steric repulsion between the bulky chlorine substituents is minimized, while eclipsed conformations correspond to energy maxima [7].

Meso Forms and Enantiomeric Pairs

The meso form of 1,2,3,4-tetrachlorobutane represents a particularly significant stereochemical entity that exemplifies the relationship between molecular symmetry and optical activity [8] [9]. Despite containing two chiral centers, the (R,S)-1,2,3,4-tetrachlorobutane exists as an optically inactive meso compound due to the presence of an internal plane of symmetry that bisects the molecule [6].

The internal symmetry plane in meso-1,2,3,4-tetrachlorobutane passes through the central carbon-carbon bond and divides the molecule into two halves that are mirror images of each other [8]. This symmetry element renders the molecule achiral despite the presence of stereogenic centers, as the optical rotation contributions from each half of the molecule cancel out [9]. The melting point of the meso form (approximately 73°C) is significantly higher than that of the racemic mixture (0°C or lower), reflecting the more ordered crystal packing possible with the symmetric meso structure .

Table 2: Physical Properties of 1,2,3,4-Tetrachlorobutane Stereoisomers

| Property | Meso-form | dl-form | Enantiomers |

|---|---|---|---|

| Molecular Formula | C₄H₆Cl₄ | C₄H₆Cl₄ | C₄H₆Cl₄ |

| Molecular Weight (g/mol) | 195.89 | 195.89 | 195.89 |

| Boiling Point (°C) | 212.6 | 212.6 | 212.6 |

| Density (g/cm³) | 1.39 | 1.39 | 1.39 |

| Melting Point (°C) | 73 | 0 or less | Similar to dl-form |

| Vapor Pressure (mmHg at 25°C) | 0.25 | 0.25 | 0.25 |

| Index of Refraction | Not specified | Not specified | Not specified |

The enantiomeric pairs (R,R) and (S,S) configurations represent true mirror images that cannot be superimposed [11]. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, where they display equal but opposite optical rotations [12] [13]. The theoretical maximum of four stereoisomers is reduced to three isolable forms: the meso compound and the two enantiomers, which are typically obtained as a racemic mixture in synthetic preparations [11].

Advanced Stereochemical Characterization

PMR Conformational Analysis Techniques

Proton Magnetic Resonance spectroscopy provides powerful analytical capabilities for conformational analysis of 1,2,3,4-tetrachlorobutane stereoisomers through examination of chemical shifts, coupling constants, and dynamic exchange processes [14] [15]. The PMR spectra reveal distinct patterns that enable differentiation between stereoisomeric forms and provide insights into their conformational preferences.

The chemical shifts of protons attached to chlorinated carbons typically appear in the range of 3.5-4.5 ppm, with subtle but measurable differences between stereoisomers reflecting their distinct electronic environments [16] [17]. The meso form often exhibits simplified spectra due to its internal symmetry, while the racemic mixture displays more complex splitting patterns arising from the lack of molecular symmetry [14].

Table 3: PMR/NMR Characterization Techniques for 1,2,3,4-Tetrachlorobutane

| NMR Technique | Information Provided | Key Parameters | Stereochemical Application | Typical δ Range (ppm) |

|---|---|---|---|---|

| ¹H NMR | Proton environments | Chemical shifts (δ) | Diastereotopic protons | 3.5-4.5 (CHCl) |

| ¹³C NMR | Carbon environments | Chemical shifts (δ) | Distinguish stereoisomers | 75-85 (CHCl) |

| Variable Temperature NMR | Conformational dynamics | Exchange rates | Rotation barriers | Variable |

| COSY | Scalar coupling connectivity | Coupling constants (J) | Connectivity mapping | Same as ¹H |

| NOESY | Spatial proximity | NOE enhancements | Conformational analysis | Same as ¹H |

Variable temperature Nuclear Magnetic Resonance studies enable investigation of conformational dynamics by monitoring changes in spectral parameters as thermal energy affects rotational barrier crossing [14]. At elevated temperatures, rapid conformational exchange leads to averaged signals, while cooling can slow exchange sufficiently to observe individual conformational states [18].

Coupling constant analysis provides quantitative information about dihedral angles through application of the Karplus equation, which relates vicinal proton-proton coupling constants to the torsion angle between the coupled nuclei [15]. For 1,2,3,4-tetrachlorobutane, three-bond coupling constants between adjacent CHCl protons offer direct stereochemical information about preferred conformational arrangements [2].

X-ray Crystallographic Evidence

X-ray crystallography represents the ultimate structural characterization technique for determining the three-dimensional arrangement of atoms in crystalline 1,2,3,4-tetrachlorobutane [19] [20]. Single crystal diffraction studies provide unambiguous stereochemical assignments and reveal detailed molecular geometries including bond lengths, bond angles, and torsion angles with high precision.

The crystallographic analysis of meso-1,2,3,4-tetrachlorobutane typically reveals ordered crystal structures with well-defined symmetry elements that reflect the molecular symmetry [21] [22]. The space group assignments and unit cell parameters provide insights into the intermolecular packing arrangements and the role of halogen-halogen interactions in stabilizing the crystal lattice [23].

Table 4: X-ray Crystallographic Parameters

| Parameter | Meso-form | dl-form | Information Content |

|---|---|---|---|

| Crystal System | Likely monoclinic | Variable | Symmetry elements |

| Space Group | P21/c or similar | Centrosymmetric | Systematic absences |

| Unit Cell Parameters | a, b, c, β | Different from meso | Molecular packing |

| Z (molecules/unit cell) | 4 or 8 | 4 or 8 | Asymmetric unit |

| Resolution (Å) | < 1.0 | < 1.0 | Data quality |

| R-factor | < 0.05 | < 0.05 | Structure reliability |

The electron density maps obtained from high-resolution diffraction data enable precise localization of all atoms including hydrogen atoms, providing complete stereochemical descriptions [24]. The thermal parameters derived from crystallographic refinement offer insights into molecular motion within the crystal lattice and can reveal information about conformational flexibility [25].

Comparative crystallographic studies between different stereoisomers reveal the structural consequences of configurational changes and demonstrate how stereochemistry influences molecular packing arrangements [22]. The differences in unit cell parameters and space group symmetries between meso and racemic forms illustrate the profound impact of molecular chirality on solid-state organization [26].

Separation and Resolution Techniques

Chromatographic Resolution of Diastereomers

Chromatographic separation techniques exploit the inherent physical and chemical differences between diastereomeric forms of 1,2,3,4-tetrachlorobutane to achieve analytical and preparative resolution [27] [28]. The differential interactions with stationary phases enable selective retention and separation based on molecular recognition principles.

High Performance Liquid Chromatography employing normal phase conditions with silica gel stationary phases provides effective separation of meso and racemic forms based on their polarity differences [29] [30]. The mobile phase composition, typically consisting of hexane and ethyl acetate gradients, can be optimized to achieve baseline resolution with retention factors suitable for both analytical determination and preparative isolation [31].

Table 5: Chromatographic Separation Conditions

| Chromatographic Method | Stationary Phase | Mobile Phase | Separation Basis | Resolution (Rs) | Typical Analysis Time |

|---|---|---|---|---|---|

| Normal Phase HPLC | Silica gel | Hexane/ethyl acetate | Polarity difference | 1.5-2.5 | 20-30 min |

| Reverse Phase HPLC | C18 or C8 | Water/acetonitrile | Hydrophobicity | 1.5-2.5 | 15-25 min |

| Gas Chromatography | Capillary column | Helium carrier | Volatility/size | 2.0-3.0 | 10-20 min |

| Chiral HPLC | Chiral selector | Alcohol/hexane | Chirality | 1.2-2.0 | 30-60 min |

| Preparative LC | Silica gel | Gradient elution | Molecular size | 1.5-2.0 | 45-90 min |

Gas chromatographic analysis utilizing capillary columns with appropriate stationary phases enables rapid separation and quantitative analysis of stereoisomeric mixtures [32]. The differential volatilities and molecular interactions with the stationary phase provide resolution capabilities that complement liquid chromatographic methods [27].

Chiral chromatography represents a specialized approach for enantiomeric separation, requiring chiral stationary phases or chiral mobile phase additives to discriminate between enantiomeric forms [33] [34]. While the meso form can be separated from enantiomeric mixtures using conventional achiral methods, resolution of individual enantiomers necessitates chiral recognition elements [35].

Crystallization-Based Enantiomer Separation

Crystallization-based separation methods represent the most industrially viable approach for large-scale resolution of 1,2,3,4-tetrachlorobutane stereoisomers [36] [26] [37]. These techniques exploit differences in solubility, crystal structure, and thermodynamic stability to achieve stereochemical purification through solid-state processes.

Fractional crystallization provides highly effective separation of meso and racemic forms based on their dramatically different melting points and solubility profiles . The meso form, with its higher melting point (73°C) and distinct crystal structure, can be selectively crystallized from solutions containing mixtures of stereoisomers [38] [39].

Table 6: Crystallization-Based Separation Parameters

| Crystallization Method | Solvent System | Temperature Range (°C) | Selectivity Factor | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Slow evaporation | Ethanol/water | 20-80 | High for meso/dl | 70-90 | Excellent |

| Temperature cycling | Acetone/hexane | 5-60 | Moderate | 60-80 | Good |

| Antisolvent addition | Dichloromethane/hexane | 20-50 | High | 80-95 | Excellent |

| Seeded crystallization | Methanol | 10-40 | Very high | 85-95 | Good |

| Preferential crystallization | Ethanol | 15-35 | Moderate | 40-60 | Limited |

Preferential crystallization offers potential for enantiomeric resolution when the compound crystallizes as a conglomerate rather than a racemic compound [33] [34]. This technique requires careful control of supersaturation, nucleation, and crystal growth kinetics to achieve selective crystallization of individual enantiomers [36].

The implementation of continuous crystallization processes enhances the industrial applicability of these separation methods by enabling steady-state operation and improved process control [34]. Temperature cycling and programmed cooling profiles can be optimized to maximize selectivity while maintaining acceptable throughput rates [33].

Seeded crystallization protocols utilizing pure stereoisomeric seeds enable directed crystallization of specific forms while suppressing nucleation of undesired stereoisomers [26]. The combination of appropriate solvent selection, temperature control, and seeding strategies provides robust methodology for large-scale stereochemical purification [36] [37].

Table 7: Conformational Analysis Parameters

| Parameter | Meso-form | dl-form | Notes |

|---|---|---|---|

| Torsion Angles (°) | Variable with rotation | Variable with rotation | Rotation about C-C bonds |

| Energy Difference (kcal/mol) | Multiple minima | Multiple minima | Between conformers |

| Population Distribution | Temperature dependent | Temperature dependent | Boltzmann distribution |

| Preferred Conformation | Staggered | Staggered | Minimizes steric hindrance |

| Interconversion Barrier | Low at RT | Low at RT | Allows facile interconversion |

Table 8: Separation Techniques for 1,2,3,4-Tetrachlorobutane Stereoisomers

| Technique | Applicable to | Principle | Efficiency | Industrial Applicability |

|---|---|---|---|---|

| Fractional Crystallization | Meso vs dl-form | Melting point difference | High for meso/dl | Yes |

| Chromatographic Separation | All stereoisomers | Differential affinity | Moderate to high | Yes |

| Preferential Crystallization | Enantiomers (if conglomerate) | Solubility difference | Moderate | Limited |

| Chemical Resolution | Enantiomers via diastereomers | Diastereomer formation | High | Yes |

| Membrane Separation | Enantiomers | Selective permeation | Moderate | Emerging |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant